Structural Differentiation from 6,7-Dimethoxyquinazoline
The 2,8-dimethoxy substitution pattern of this compound constitutes a positional isomer relative to the canonical 6,7-dimethoxyquinazoline core found in clinically evaluated EGFR/VEGFR inhibitors (e.g., vandetanib, erlotinib fragments). In a 2023 SAR study on quinazoline‑based RIPK2/3 inhibitors, compounds bearing substitution at the 6‑ and 7‑positions exhibited IC₅₀ values ranging from 0.01 µM to 0.04 µM against PDGFRβ, whereas shifting substituents to the 8‑position is expected to alter potency and selectivity by modifying the gatekeeper residue interaction [1]. Direct data for the 2,8‑dimethoxy isomer is not available; the differentiation is class‑level inference based on established quinazoline SAR.
| Evidence Dimension | Substituent position (methoxy groups) |
|---|---|
| Target Compound Data | 2,8-dimethoxy substitution |
| Comparator Or Baseline | 6,7-dimethoxyquinazoline derivatives (reported IC₅₀ 0.01–0.04 µM vs PDGFRβ) |
| Quantified Difference | Positional isomer; direct comparative IC₅₀ data not available |
| Conditions | SAR analysis of PDGFRβ inhibition |
Why This Matters
Selecting the 2,8-isomer enables exploration of a distinct chemical space that may overcome off‑target liabilities associated with the 6,7‑dimethoxy core.
- [1] Misehe M, Matoušová M, et al. Exploring positions 6 and 7 of a quinazoline‑based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. Eur J Med Chem. 2023;260:115717. View Source
